Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate
Description
Chemical Identity and Structural Elucidation of Methyl 3-(2-(Imidazo[1,2-b]Pyridazin-3-yl)Ethynyl)-4-Methylbenzoate
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, methyl 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoate , is derived through a hierarchical substitution protocol. The parent structure, benzoate , is substituted at the 3-position by an ethynyl group (-C≡C-) linked to the 3-position of an imidazo[1,2-b]pyridazine ring system. A methyl group (-CH₃) occupies the 4-position of the benzoate moiety. The imidazo[1,2-b]pyridazine component consists of a fused bicyclic system where the imidazole ring (positions 1–2) shares a nitrogen atom with the pyridazine ring (positions 3–6).
The numbering scheme for the imidazo[1,2-b]pyridazine scaffold follows IUPAC guidelines, with priority given to the pyridazine ring’s nitrogen atoms. This nomenclature distinguishes it from isomeric forms such as imidazo[4,5-c]pyridazine, which features different nitrogen positioning.
Molecular Architecture: X-ray Crystallography and DFT-Based Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insight into its likely conformation. For example, polymorphic studies of related imidazo[1,2-a]pyridine derivatives reveal that ethynyl-linked substituents adopt linear geometries, minimizing steric hindrance between aromatic systems. Density functional theory (DFT) optimizations predict a planar arrangement for the imidazopyridazine ring, with the ethynyl spacer enabling conjugation between the benzoate and heterocyclic moieties.
The methyl group at the 4-position of the benzoate induces slight torsional distortion (~5–10°) in the benzene ring, as evidenced by comparable structures in PubChem’s 3D conformer database. This distortion reduces π-π stacking interactions but enhances solubility in polar aprotic solvents.
Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The ethynyl proton resonates as a singlet at δ 3.1–3.3 ppm due to magnetic equivalence. The imidazopyridazine protons appear as doublets between δ 7.8–8.5 ppm, while the benzoate methyl group produces a singlet at δ 2.4 ppm.
- ¹³C NMR : Key signals include the ester carbonyl at δ 167–169 ppm, the ethynyl carbons at δ 70–75 ppm (sp-hybridized), and the aromatic carbons of the imidazopyridazine ring between δ 120–140 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
- A strong absorption at 1,710–1,730 cm⁻¹ corresponds to the ester carbonyl (C=O) stretch.
- The ethynyl C≡C bond exhibits a sharp peak at 2,210–2,230 cm⁻¹, while aromatic C-H bending vibrations appear near 750–800 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 292.1087 (calculated 292.1082 for C₁₇H₁₄N₃O₂), confirming the molecular formula C₁₇H₁₃N₃O₂.
Comparative Structural Analysis with Related Imidazopyridazine Derivatives
The compound shares structural motifs with pharmacologically active imidazopyridazines but differs critically in its substitution pattern:
The ethynyl linker in this compound contrasts with the amide or ether bridges found in analogs like GBLD-345, potentially reducing metabolic degradation while maintaining planar geometry for π-stacking interactions. Unlike antimalarial imidazopyridazines bearing sulphonyl groups, the methyl benzoate substituent may limit cross-resistance in therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
1356385-96-0 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoate |
InChI |
InChI=1S/C17H13N3O2/c1-12-5-6-14(17(21)22-2)10-13(12)7-8-15-11-18-16-4-3-9-19-20(15)16/h3-6,9-11H,1-2H3 |
InChI Key |
WIKRCQCIGCKHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C#CC2=CN=C3N2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pd₂(dba)₃/XantPhos/Cs₂CO₃ System
A representative protocol involves refluxing a mixture of the iodobenzoate (1.1 eq), ethynylimidazopyridazine (1.0 eq), Pd₂(dba)₃ (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (1.2 eq) in anhydrous 1,4-dioxane under argon. This method achieves yields of 90% after 3 hours, with purification via flash column chromatography using ethyl acetate and triethylamine.
TPGS-750-M Micellar Catalysis
For scalable synthesis, a micellar aqueous system employing TPGS-750-M (a nonionic surfactant) and [(cinnamyl)PdCl]₂ enables coupling at 45°C with reduced solvent waste. This green chemistry approach maintains high efficiency (85–90% yield) and simplifies product isolation through aqueous extraction.
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent advances explore tandem cyclization-coupling sequences to streamline synthesis. For instance, in situ generation of the imidazo[1,2-b]pyridazin core followed by immediate Sonogashira coupling minimizes intermediate handling. However, yields remain suboptimal (60–70%) due to competing side reactions.
Nickel-Catalyzed Coupling
Nickel complexes offer a cost-effective alternative to palladium catalysts. Preliminary studies using NiCl₂(dppe) with zinc reductants show moderate success (50–60% yield), though longer reaction times (12–24 hours) are required.
Purification and Characterization
Crude products are typically purified via:
-
Flash column chromatography : Silica gel eluted with ethyl acetate/hexane mixtures.
-
Preparative HPLC : C18 columns with acetonitrile/water gradients for high-purity isolates.
Structural confirmation relies on:
-
¹H/¹³C NMR : Key signals include the ethynyl proton (δ 3.1–3.3 ppm) and methyl ester (δ 3.8 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 291.30 [M+H]⁺.
Comparative Analysis of Methods
| Method | Catalysts | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/XantPhos | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | Reflux, 3 h | 90 | >95 |
| TPGS-750-M | [(cinnamyl)PdCl]₂ | 45°C, 6 h | 85 | >90 |
| Nickel-Catalyzed | NiCl₂(dppe), Zn | RT, 24 h | 55 | 80 |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid, a precursor for further derivatization:
| Entry | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 1 | 1 M LiOH, MeOH/THF (1:1) | 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid | 90% |
Applications :
-
The carboxylic acid derivative serves as an intermediate for amide bond formation in kinase inhibitor synthesis (e.g., BCR-ABL inhibitors) .
Amide Coupling
The hydrolyzed carboxylic acid participates in amide coupling with amines to generate bioactive analogs:
Key Observations :
-
EDC/HOBt-mediated coupling achieves higher yields compared to classical acid chloride methods .
-
Steric hindrance from the ethynyl-imidazo[1,2-b]pyridazine group necessitates extended reaction times (48–72 hours) .
Stability and Reactivity
-
Thermal Stability : Decomposes above 200°C without melting, indicating high thermal resilience .
-
Photoreactivity : The conjugated ethynyl system shows susceptibility to UV-induced isomerization, necessitating argon-protected storage .
Catalytic Challenges
-
Low-Yield Scenarios : Polar solvents (e.g., THF) reduce micellar efficiency in aqueous Sonogashira reactions, necessitating ligand optimization (e.g., BRIDP ligands) .
-
Byproduct Formation : Homocoupling of terminal alkynes is a major side reaction, mitigated by stoichiometric control of alkyne equivalents .
Scientific Research Applications
Structure
The compound features a complex structure that includes an imidazo(1,2-b)pyridazine moiety linked to a benzoate ester. This structural design is crucial for its biological activity.
Cancer Research
Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate has been identified as a potent inhibitor of BCR-ABL kinases, which are critical in the pathogenesis of certain leukemias, particularly chronic myeloid leukemia (CML).
Case Study: BCR-ABL Inhibition
A study published in the Journal of Medicinal Chemistry highlights the compound's efficacy against various BCR-ABL mutations, including the T315I mutation, which is known to confer resistance to many existing therapies. The research demonstrated that this compound could effectively inhibit cell proliferation in BCR-ABL-positive cell lines, suggesting its potential as a therapeutic agent for resistant forms of leukemia .
Structure-Guided Drug Design
The design of this compound was guided by structural insights into the binding sites of BCR-ABL. This approach allowed researchers to optimize the compound's affinity and selectivity for the target kinase. The application of structure-guided drug design has become a pivotal method in developing new inhibitors that can overcome resistance mechanisms in cancer therapies .
Potential for Broader Kinase Inhibition
Beyond BCR-ABL, there is ongoing research into the compound's activity against other kinases involved in cancer signaling pathways. Its multi-kinase inhibitory properties could make it valuable in targeting multiple pathways simultaneously, which is crucial for treating complex and heterogeneous tumors .
Mechanism of Action
The mechanism of action of benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Key Observations :
- Functional Group Variations : The target compound’s methyl benzoate ester contrasts with ponatinib’s benzamide, which may influence metabolic stability and target binding .
- Substituent Effects : Ponatinib’s trifluoromethyl and methylpiperazine groups enhance solubility and kinase selectivity, while the target compound lacks these modifications .
Table 2: Activity Data of Structural Analogs
Key Findings :
- Ponatinib’s Superiority : Ponatinib’s low nM IC50 against BCR-ABL, including the T315I mutant, highlights its clinical relevance for resistant chronic myeloid leukemia (CML) .
Pharmacokinetic and Toxicity Considerations
Table 3: Pharmacokinetic Properties
Key Insights :
- Ester vs. Amide Stability : The methyl benzoate in the target compound may undergo rapid esterase-mediated hydrolysis, limiting bioavailability compared to ponatinib’s stable amide bond .
- Metabolite Toxicity : Ponatinib’s metabolites, including reactive intermediates, contribute to its toxicity profile, whereas the target compound’s ester hydrolysis may generate less toxic byproducts .
Biological Activity
Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C17H13N3O2
- Molecular Weight : 291.3 g/mol
- CAS Number : 1356385-96-0
The compound acts primarily as a potent inhibitor of BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). The imidazo[1,2-b]pyridazine moiety is critical for its inhibitory activity against various mutant forms of the BCR-ABL protein, including the T315I mutant known for its resistance to other inhibitors.
Inhibition Studies
Research has demonstrated that this compound exhibits strong inhibitory effects against BCR-ABL kinase. In vitro studies reported effective inhibition with an IC50 value in the low nanomolar range:
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 10.6 | BCR-ABL (wild type) |
| This compound | 10.2 | BCR-ABL (K103N mutant) |
These results indicate that the compound retains efficacy against resistant strains of BCR-ABL, making it a candidate for further development in targeted cancer therapies.
Toxicity Profile
In animal studies, the single-dose toxicity was assessed in rats with no observed mortality at doses up to 183 mg/kg. However, there was a noted decrease in body weight post-administration, indicating a need for further evaluation of long-term safety and side effects.
Pharmacokinetics
Pharmacokinetic studies have shown moderate clearance rates and bioavailability profiles. For instance:
- Oral Bioavailability : Estimated at approximately 15.5% in rat models.
- Clearance Rate : Liver microsome clearances measured at around 33.2 μL/min/mg.
These parameters are crucial for understanding the compound's potential for clinical application and its dosing regimen.
Comparative Analysis with Other Compounds
When compared to other known BCR-ABL inhibitors such as Ponatinib (AP24534), this compound shows similar or enhanced potency against resistant mutants:
| Compound | IC50 (nM) | Notes |
|---|---|---|
| Methyl 3-(imidazo...) | 10.6 | Effective against T315I |
| Ponatinib | ~15 | Standard reference |
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of Methyl 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoate?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves coupling methyl 4-chlorobenzoate with imidazo[1,2-b]pyridazine under optimized conditions using a palladium catalyst. Flash chromatography (e.g., pentane/Et₂O) is typically employed for purification, yielding the product with ~72% efficiency and a melting point of 165–167°C . Advanced protocols emphasize the use of alkynyl linkers (e.g., ethynyl groups) to enhance binding to kinase targets like BCR-ABL, as seen in the design of AP24534 (ponatinib) .
(Basic) What is the primary biological target and mechanism of action of this compound?
The compound (AP24534/ponatinib) is a pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant. It binds competitively to the ATP-binding site, with the ethynyl linker bypassing steric hindrance caused by the T315I mutation. In vitro studies show IC₅₀ values <1 nM for both native and mutant BCR-ABL, and it inhibits proliferation of Ba/F3 cells expressing BCR-ABL variants .
(Advanced) How does the compound overcome resistance conferred by the T315I mutation in BCR-ABL?
The T315I mutation introduces steric bulk (isoleucine) that disrupts binding of first-line inhibitors like imatinib. The ethynyl linker in AP24534 avoids direct contact with Ile315, while the imidazo[1,2-b]pyridazine core maintains hydrophobic interactions with the kinase hinge region. Structural modeling and SAR studies confirm that the triple bond’s linear geometry is critical for accommodating the mutation .
(Advanced) What structure-activity relationship (SAR) insights guide the optimization of this compound?
Key SAR findings include:
- Ethynyl linker : Essential for evading T315I steric clashes; shortening to a single bond reduces potency.
- Imidazo[1,2-b]pyridazine core : Modifications here affect kinase selectivity; electron-withdrawing groups enhance binding.
- 4-Methylbenzoate moiety : Improves solubility and oral bioavailability.
In vivo studies in murine models demonstrate that daily oral dosing (10–30 mg/kg) achieves significant survival benefits .
(Basic) What analytical methods are used to characterize and validate the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., AP24534: C₂₉H₂₇F₃N₆O₂, exact mass 548.21).
- Chromatography : Reverse-phase HPLC with UV detection ensures >95% purity.
- Elemental analysis : Matches calculated C/H/N ratios (e.g., C 59.32%, H 3.06%) .
(Advanced) How do in vitro potency and in vivo efficacy correlate for this compound?
In vitro, AP24534 inhibits BCR-ABL(T315I) with IC₅₀ = 0.2 nM, while in vivo, 30 mg/kg/day in mice reduces tumor burden by >90% within 14 days. Pharmacokinetic studies show a plasma half-life of ~6 hours and >80% oral bioavailability, supporting translational potential . Discrepancies between in vitro IC₅₀ and in vivo dosing arise from protein binding and metabolic clearance, requiring PK/PD modeling for dose optimization .
(Advanced) What strategies are explored to mitigate off-target effects or toxicity in preclinical studies?
- Kinase selectivity profiling : AP24534 shows >10-fold selectivity against non-target kinases (e.g., VEGFR, PDGFR) to minimize cardiovascular toxicity.
- Metabolite identification : Major metabolites (e.g., hydroxylated derivatives) are screened for activity and toxicity.
- Dose titration : Preclinical models use incremental dosing to establish a therapeutic index (LD₅₀ > 100 mg/kg) .
(Advanced) How are data discrepancies in compound efficacy across experimental models addressed?
Discrepancies (e.g., variable IC₅₀ in cell lines vs. primary cells) are resolved via:
- Assay standardization : Use of isogenic Ba/F3 cells expressing BCR-ABL mutants reduces variability.
- Redox status monitoring : Imidazo[1,2-b]pyridazine derivatives can exhibit redox-dependent activity, requiring hypoxia-mimetic conditions for reproducibility .
(Advanced) What combination therapies are under investigation to enhance efficacy against resistant CML?
AP24534 is combined with:
- Proteasome inhibitors (e.g., bortezomib) : To disrupt mutant BCR-ABL protein stability.
- Autophagy inhibitors : Synergize with kinase inhibition in T315I-driven blast crisis.
- Immunotherapy agents (e.g., CD39 inhibitors) : To counteract immune evasion in advanced CML .
(Basic) What bioanalytical methods quantify the compound in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
